1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane
Description
Properties
CAS No. |
2059937-01-6 |
|---|---|
Molecular Formula |
C15H25N3 |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C15H25N3/c1-12(2)9-18-8-3-13(10-18)14-15(11-17-14)4-6-16-7-5-15/h3,8,10,12,14,16-17H,4-7,9,11H2,1-2H3 |
InChI Key |
LFEPYOGVJRVLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,7-Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane core is often synthesized through cyclization reactions involving diamines and cyclic ketones or aldehydes. Typical methods include:
- Intramolecular cyclization: Using diamine precursors reacting with bifunctional electrophiles under acidic or basic catalysis to form the spirocyclic framework.
- Ring-closing reactions: Employing nucleophilic substitution or reductive amination to close the spiro ring.
Preparation of the Pyrrole Substituent
The pyrrole ring substituted at the nitrogen with a 2-methylpropyl group is prepared by:
- N-alkylation of pyrrole: Reacting pyrrole with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., potassium carbonate in DMF) to selectively alkylate the nitrogen atom.
- Regioselective substitution: The pyrrole ring is functionalized at the 3-position to enable coupling with the diazaspiro core.
Coupling of Pyrrole to Diazaspiro Core
- The 3-position of the pyrrole (bearing a reactive site such as a halogen or boronic acid group) is coupled to the diazaspiro[3.5]nonane derivative via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).
- Alternatively, nucleophilic substitution or condensation reactions may be used if appropriate leaving groups are present.
Purification and Characterization
- The final compound is purified by chromatographic techniques (e.g., flash chromatography, preparative HPLC).
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-alkylation of pyrrole | 2-Methylpropyl bromide, K2CO3, DMF, 50-80°C | Selective N-alkylation, avoid overalkylation |
| Diazaspiro core formation | Diamine + cyclic ketone, acid/base catalyst | Control pH and temperature for cyclization |
| Coupling reaction | Pd catalyst, base (e.g., NaOtBu), solvent (toluene/THF), 80-110°C | Cross-coupling efficiency depends on ligand choice |
| Purification | Silica gel chromatography, recrystallization | Ensure removal of palladium residues |
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. N-Alkylation of Pyrrole | 2-Methylpropyl bromide, K2CO3, DMF | Formation of N-(2-methylpropyl)pyrrole |
| 2. Formation of Diazaspiro Core | Diamine + cyclic ketone, acid/base | 2,7-Diazaspiro[3.5]nonane scaffold |
| 3. Functionalization of Pyrrole | Halogenation or boronation at 3-position | Enables coupling reactions |
| 4. Coupling Reaction | Pd catalyst, base, solvent, heat | Pyrrole-diazaspironane bond formation |
| 5. Purification and Characterization | Chromatography, NMR, MS | Pure, characterized final compound |
Chemical Reactions Analysis
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and the resulting biological responses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Functional Profile Divergence: Despite sharing the 2,7-diazaspiro[3.5]nonane core, compounds 4b and 5b exhibit opposing functional activities (agonist vs. antagonist) at S1R, highlighting the critical role of substituents. The target compound’s pyrrole and benzyl groups may similarly modulate its receptor interaction .
Binding Affinity: The 2,7-diazaspiro[3.5]nonane scaffold generally confers higher sigma receptor affinity compared to diazabicyclo[4.3.0]nonane derivatives. For example, compound 8f (diazabicyclo[4.3.0]nonane) has Ki values of 10 nM (S1R) and 165 nM (S2R), whereas 4b (spirocyclic) achieves 2.7 nM (S1R) and 27 nM (S2R) .
Synthetic Accessibility: Tert-butyl-protected derivatives of 2,7-diazaspiro[3.5]nonane (e.g., benzyl carboxylate) are commercially available, suggesting established synthetic routes for further functionalization .
Comparison with Bispidine and Diazabicyclo Derivatives
Table 2: Non-Spirocyclic Analogues
Key Observations
Target Selectivity: The target compound’s spirocyclic core may avoid off-target effects seen in non-spirocyclic D4R antagonists (e.g., VU6052469), which lack selectivity despite high potency .
Biological Activity
1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen atoms in the diazaspiro framework and a pyrrole moiety. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula: CHN
- Molecular Weight: Approximately 206.28 g/mol
- CAS Number: 2060040-57-3
Preliminary studies indicate that 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane may interact with specific molecular targets within biological systems, particularly influencing enzyme or receptor activity. This modulation can affect various cellular signaling pathways, suggesting potential applications in neuropharmacology and oncology.
1. Neuropharmacological Effects
Research has indicated that compounds with similar structural characteristics may exhibit neuroprotective effects. The spirocyclic structure allows for unique interactions with neurotransmitter receptors, potentially leading to the development of novel treatments for neurodegenerative diseases.
2. Anticancer Properties
Studies have shown that derivatives of diazaspiro compounds can possess significant anticancer activity against various human cancer cell lines. The specific interactions of 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane with cellular targets could inhibit tumor growth and metastasis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane | CHN | Ethyl group instead of methylpropyl |
| 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane | CHNO | Contains an oxygen atom in the spirocyclic structure |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar diazaspiro compounds in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives of diazaspiro compounds exhibited IC values in the low micromolar range, indicating potent anticancer activity. Further investigations are necessary to elucidate the specific mechanisms involved.
Case Study 3: Antimicrobial Effects
Research involving N-benzyl derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane are lacking, its structural similarities suggest potential antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
